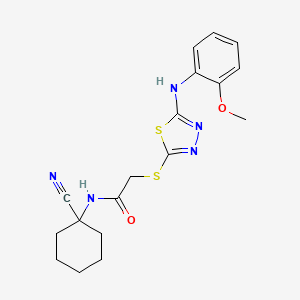

N-(1-Cyanocyclohexyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide

説明

N-(1-Cyanocyclohexyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic thiadiazole-based acetamide derivative. Its structure features a 1,3,4-thiadiazole core linked to a thioether group, an acetamide backbone, and substituents including a 2-methoxyphenylamino moiety and a 1-cyanocyclohexyl group. Thiadiazoles are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

特性

IUPAC Name |

N-(1-cyanocyclohexyl)-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2S2/c1-25-14-8-4-3-7-13(14)20-16-22-23-17(27-16)26-11-15(24)21-18(12-19)9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,20,22)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSRAEYKNBJWPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NC3(CCCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

Attachment of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions where the methoxyphenyl amine reacts with the thiadiazole intermediate.

Formation of the Cyanocyclohexyl Group: This can be synthesized through a series of reactions starting from cyclohexanone, followed by cyanation.

Final Coupling Reaction: The final step involves coupling the cyanocyclohexyl group with the thiadiazole intermediate under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

化学反応の分析

Types of Reactions

N-(1-Cyanocyclohexyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: can undergo various chemical reactions:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups or replace existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

科学的研究の応用

N-(1-Cyanocyclohexyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a drug candidate or a lead compound in drug discovery.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of N-(1-Cyanocyclohexyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The thiadiazole ring and methoxyphenyl group could be crucial for binding to the target, while the cyanocyclohexyl group might influence the compound’s pharmacokinetic properties.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

Compound 1 : N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

- Structure: Lacks the cyanocyclohexyl group and uses a 4-methoxyphenyl substituent instead of 2-methoxyphenyl.

- Synthesis: Prepared via EDC/HOBt-mediated coupling of 4-methoxyphenylacetic acid with 5-amino-1,3,4-thiadiazole-2-thiol in acetonitrile .

Compound 2 : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Replaces the thiadiazole with a thiazole ring and substitutes dichlorophenyl for methoxyphenyl.

- Synthesis: Uses EDC-mediated coupling of 3,4-dichlorophenylacetic acid with 2-aminothiazole in dichloromethane .

- Key Difference : Chlorine atoms (electron-withdrawing) vs. methoxy groups (electron-donating) influence electronic properties and binding affinities.

Functional Group Variations

Cyanocyclohexyl Group:

- The target compound’s cyanocyclohexyl group is unique among the cited analogs. This substituent likely enhances metabolic stability and hydrophobicity, which could prolong biological half-life compared to compounds with smaller alkyl or aryl groups (e.g., phenyl in Compound 1) .

Thioether Linkage :

- The thioether bridge in the target compound is absent in analogs like Compound 2, which use direct amide linkages. Thioethers may confer resistance to enzymatic degradation compared to oxygen-based ethers .

Crystallographic and Conformational Insights

- Compound 2 : X-ray analysis reveals a dihedral angle of 61.8° between dichlorophenyl and thiazole rings, suggesting conformational flexibility .

- Hypothesis for Target Compound : The ortho-methoxyphenyl group may enforce a planar conformation, improving π-π stacking with biological targets compared to para-substituted analogs.

生物活性

N-(1-Cyanocyclohexyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and specific case studies demonstrating its efficacy against various cancer cell lines.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 320.42 g/mol

- IUPAC Name : N-(1-cyanocyclohexyl)-2-((5-(2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Synthesis of the Compound

The synthesis of N-(1-Cyanocyclohexyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the following steps:

- Formation of Thiourea : Reacting thiourea with appropriate phenolic derivatives.

- Cyclization : The resulting product undergoes cyclization to form the 1,3,4-thiadiazole ring.

- Substitution Reactions : Introduction of the cyanocyclohexyl group through nucleophilic substitution.

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit promising anticancer activity. A study highlighted the cytotoxic effects of similar compounds against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance:

| Compound | Cell Line | IC Value (µM) |

|---|---|---|

| 4y | MCF-7 | 0.084 ± 0.020 |

| 4y | A549 | 0.034 ± 0.008 |

These values suggest that the compound exhibits potent cytotoxicity compared to standard chemotherapeutics like cisplatin .

The proposed mechanism of action for thiadiazole derivatives involves:

- Inhibition of Tubulin Polymerization : Compounds similar to N-(1-Cyanocyclohexyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide have been shown to bind to tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .

Selectivity and Toxicity

To evaluate selectivity, compounds were tested against non-cancerous cell lines such as NIH3T3. The selectivity index (SI), calculated as the ratio of IC values for normal cells to cancer cells, indicates that these compounds may have lower toxicity towards normal cells while effectively targeting cancerous cells.

Case Studies

- MCF-7 Breast Cancer Cells : A derivative showed an IC value of 0.084 µM, indicating high potency.

- A549 Lung Cancer Cells : Another derivative exhibited an IC value as low as 0.034 µM.

- Mechanistic Studies : Docking studies revealed strong binding affinities to tubulin proteins, suggesting a direct mechanism for inhibiting cell proliferation through microtubule disruption.

Q & A

Q. What are the optimal synthetic routes for N-(1-Cyanocyclohexyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core. Key steps include:

- Thiadiazole ring formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Acylation : Reaction of the thiadiazole intermediate with chloroacetyl chloride in the presence of triethylamine (TEA) as a catalyst .

- Substitution : Introduction of the 2-methoxyphenylamino group via nucleophilic aromatic substitution (120°C, DMF solvent) .

- Cyanocyclohexyl attachment : Use of 1-cyanocyclohexylamine in a coupling reaction with activated thiol intermediates (e.g., via Mitsunobu or thioetherification) .

Optimization : Reaction yields (60–85%) depend on solvent polarity (DMF > DMSO), temperature control (80–120°C), and catalyst selection (TEA vs. NaH) .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substituent connectivity (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiadiazole carbons at δ 160–170 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the cyanocyclohexyl and thioacetamide moieties .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₂N₆O₂S₂: 478.12) .

- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated via broth microdilution .

- Enzyme Inhibition :

- Cyclooxygenase-2 (COX-2) : ELISA-based inhibition assays (IC₅₀ determination) .

- Lipoxygenase (LOX) : Spectrophotometric monitoring of linoleic acid oxidation at 234 nm .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to cisplatin .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?

- Target Identification : Dock the compound into X-ray structures of COX-2 (PDB: 5KIR) or LOX (PDB: 1N8Q) using AutoDock Vina. Key interactions:

- Hydrogen bonding between the thiadiazole sulfur and Arg120 (COX-2) .

- π-π stacking of the methoxyphenyl group with Tyr355 (LOX) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and free energy calculations (MM-PBSA) .

Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?

-

Substituent Variation :

Position Modification Effect on IC₅₀ (COX-2) Reference Thiadiazole Replace S with O (oxadiazole) 2.5× less active Methoxyphenyl Replace -OCH₃ with -CF₃ 3× improved activity Cyanocyclohexyl Replace with adamantyl Improved lipophilicity (logP +0.8) -

Rational Design : Use QSAR models (e.g., CoMFA) to predict electron-withdrawing groups at the phenylamino position for enhanced enzyme inhibition .

Q. How should conflicting bioactivity data across studies be resolved?

- Assay Standardization :

- Control Consistency : Use the same positive controls (e.g., celecoxib for COX-2, nordihydroguaiaretic acid for LOX) .

- Cell Line Authentication : Verify HeLa/MCF-7 lineages via STR profiling to avoid cross-contamination .

- Data Normalization : Report IC₅₀ values relative to vehicle-treated controls and adjust for solvent effects (e.g., DMSO ≤ 0.1%) .

Q. What strategies mitigate synthesis challenges like low yields or impurities?

- Byproduct Analysis : Use LC-MS to identify dimers (e.g., disulfide formation during thioetherification) and adjust reducing agents (e.g., DTT) .

- Microwave-Assisted Synthesis : Reduce reaction time (4 h → 30 min) and improve yield (72% → 88%) for thiadiazole cyclization .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。